![molecular formula C8H8N6O3 B14231181 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate CAS No. 554435-11-9](/img/structure/B14231181.png)
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate typically involves the reaction of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with nitrous acid. The reaction is carried out under acidic conditions, usually with hydrochloric acid, to form the diazonium salt. The nitrate ion is introduced by adding a nitrate source, such as sodium nitrate, to the reaction mixture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as potassium iodide, sodium hydroxide, and aniline are commonly used. The reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners. The reactions are usually performed in an alkaline medium.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products
Substitution Reactions: Products include halogenated pyrazolopyridines, hydroxypyrazolopyridines, and aminopyrazolopyridines.
Coupling Reactions: Azo compounds with various substituents on the aromatic ring.
Reduction Reactions: The corresponding amine derivative of the pyrazolopyridine.
科学研究应用
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including kinase inhibitors and anti-cancer agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Analytical Chemistry: The compound is used as a reagent in various analytical techniques, including spectrophotometry and chromatography.
作用机制
The mechanism of action of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate involves its interaction with specific molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The compound can also participate in redox reactions, affecting cellular signaling pathways and metabolic processes .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A parent compound with similar structural features but lacking the diazonium group.
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine: A closely related compound without the diazonium group.
3-Diazonium-1H-pyrazolo[3,4-b]pyridine: A compound with a diazonium group at a different position on the pyrazolopyridine ring.
Uniqueness
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate is unique due to the presence of both the dimethyl substituents and the diazonium group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
属性
CAS 编号 |
554435-11-9 |
|---|---|
分子式 |
C8H8N6O3 |
分子量 |
236.19 g/mol |
IUPAC 名称 |
4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium;nitrate |
InChI |
InChI=1S/C8H8N5.NO3/c1-4-3-5(2)10-7-6(4)8(11-9)13-12-7;2-1(3)4/h3H,1-2H3,(H,10,12,13);/q+1;-1 |
InChI 键 |
PBUZAGRGYPTGGP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=C1C(=NN2)[N+]#N)C.[N+](=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Phenoxycarbonyl)oxy]acetic acid](/img/structure/B14231099.png)
![N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N'-propan-2-ylurea](/img/structure/B14231107.png)
![Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate](/img/structure/B14231115.png)
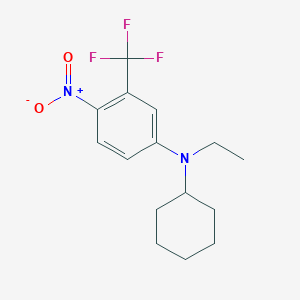
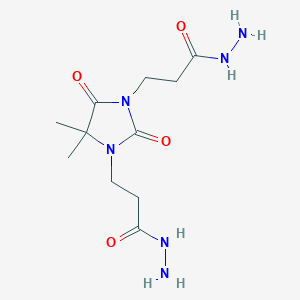
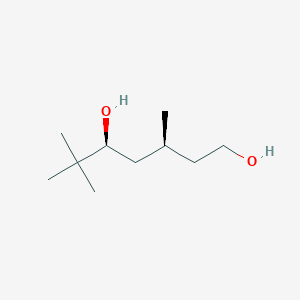
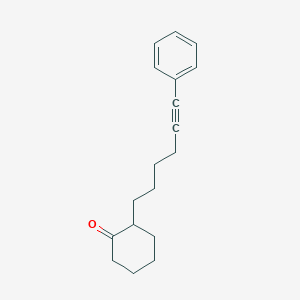
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
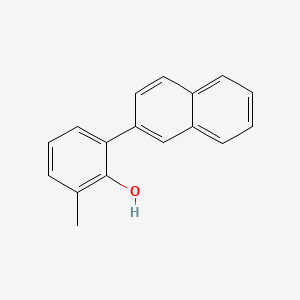
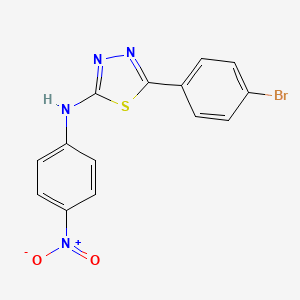
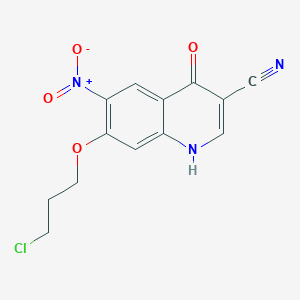

![Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate](/img/structure/B14231188.png)
![Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-](/img/structure/B14231195.png)
